molecular formula C20H24N2O4S B6573571 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide CAS No. 946282-80-0

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide

货号: B6573571
CAS 编号: 946282-80-0
分子量: 388.5 g/mol
InChI 键: NVBULLYAJLNRDN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted with an ethanesulfonyl group at the 1-position and a 2-(3-methylphenoxy)acetamide moiety at the 6-position. The 3-methylphenoxy substituent contributes steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and half-life . While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., tetrahydroisoquinoline derivatives with acetamide substituents) have demonstrated activity as selective antagonists for receptors such as orexin-1 (OX1R) , suggesting possible therapeutic applications in neurological or metabolic disorders.

属性

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-3-27(24,25)22-11-5-7-16-13-17(9-10-19(16)22)21-20(23)14-26-18-8-4-6-15(2)12-18/h4,6,8-10,12-13H,3,5,7,11,14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBULLYAJLNRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide generally involves multiple steps:

  • Formation of the tetrahydroquinoline core: This often starts with the hydrogenation of quinoline under appropriate conditions to yield the tetrahydroquinoline intermediate.

  • Attachment of the ethanesulfonyl group: This can be achieved through sulfonylation using ethanesulfonyl chloride in the presence of a base, like pyridine, under controlled temperature.

  • Incorporation of the acetamide moiety: This typically involves an amidation reaction where a suitable acyl chloride is reacted with an amine group on the tetrahydroquinoline derivative.

  • Addition of the phenoxy group: Through etherification, 3-methylphenol is introduced to the structure using reagents like sodium hydride to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors for efficiency and safety. Catalysts and automated systems help in maintaining precise reaction conditions, optimizing yield and purity.

Types of Reactions it Undergoes

  • Oxidation: The compound can undergo oxidation, especially at the quinoline ring, forming N-oxides.

  • Reduction: Possible reduction of the sulfonyl group to sulfide under strong reducing conditions.

  • Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, particularly involving the 3-methyl group or phenoxy positions.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide or mCPBA.

  • Reduction: Reagents like lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst.

  • Substitution: Reagents like sodium hydride for deprotonation followed by an electrophile for substitution.

Major Products Formed

  • Oxidation: N-oxides.

  • Reduction: Sulfide derivatives.

  • Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

The applications of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide span across several domains:

  • Chemistry: Used as a ligand in catalysis and as an intermediate for other complex molecules.

  • Biology: Studied for its potential binding affinity to certain protein targets.

  • Medicine: Investigated for its pharmacological properties, possibly as an anti-inflammatory or antimicrobial agent.

  • Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

作用机制

The compound's mechanism of action varies based on its application but primarily involves interaction with biological macromolecules:

  • Molecular Targets and Pathways: It might act by binding to specific enzymes, receptors, or ion channels, modulating their activity and resulting in therapeutic effects. The sulfonyl and acetamide groups can play crucial roles in these interactions through hydrogen bonding or ionic interactions.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs from the evidence, highlighting substituent variations and their implications:

Compound Name / ID Core Structure Key Substituents Molecular Weight Biological Relevance (if reported) Reference
Target Compound Tetrahydroquinoline 1-Ethanesulfonyl; 6-(2-(3-methylphenoxy)acetamide) ~418.5 (est.) Not reported
N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-acetamido-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (28a) Tetrahydroisoquinoline 1-(3,4-Dimethoxyphenyl)methyl; 6-acetamido; 2-benzylcarbamoyl ~579.6 (est.) OX1R antagonism (selectivity implied)
N-{2-[(Benzylcarbamoyl)methyl]-1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-yl}hexanamide (28b) Tetrahydroisoquinoline 1-(3,4-Dimethoxyphenyl)methyl; 6-hexanamide; 2-benzylcarbamoyl ~647.8 (est.) Enhanced lipophilicity
N-[1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(4-methoxyphenyl)acetamide (G502-0095) Tetrahydroquinoline 1-Furan-2-carbonyl; 6-(2-(4-methoxyphenyl)acetamide) 390.44 Not reported (structural analog)
N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (20) Tetrahydroisoquinoline 1-(3,4-Dimethoxyphenyl)methyl; 6-methoxy; 7-[2-(piperidin-1-yl)ethoxy] ~733.9 (est.) OX1R antagonism (24% yield; selective)
Goxalapladib (CAS-412950-27-7) Naphthyridine-acetamide hybrid Complex substituents (trifluoromethyl biphenyl, difluorophenyl ethyl, methoxyethyl piperidinyl) 718.80 Atherosclerosis treatment (clinical candidate)

Key Comparative Insights

Substituent Effects on Receptor Selectivity The target compound’s ethanesulfonyl group distinguishes it from analogs with 3,4-dimethoxyphenylmethyl (e.g., 28a, 20) or furan-carbonyl (e.g., G502-0095) substituents at the 1-position. The 3-methylphenoxy substituent in the target compound differs from the 4-methoxyphenyl group in G502-0093. The methyl group at the 3-position may reduce steric hindrance compared to para-substituted analogs, possibly favoring interactions with hydrophobic receptor pockets .

Impact of Lipophilicity and Solubility Compounds with long alkyl chains (e.g., 28b, hexanamide) exhibit higher molecular weights (~647.8) and increased lipophilicity, which may limit aqueous solubility but enhance membrane permeability. In contrast, goxalapladib’s trifluoromethyl and naphthyridine moieties contribute to high molecular weight (718.80) and complexity, aligning with its clinical development for atherosclerosis .

Synthetic Accessibility The target compound’s synthesis likely involves sulfonylation of a tetrahydroquinoline precursor followed by acetamide coupling, analogous to methods in and (e.g., BOP-mediated amidation). However, the ethanesulfonyl group may require specialized reagents compared to the dimethoxyphenylmethyl or furan-carbonyl groups in analogs . Yields for structurally complex analogs (e.g., 20 in ) are often low (24%), suggesting challenges in scaling the target compound’s synthesis without optimization .

Research Findings and Implications

While direct pharmacological data for the target compound are absent, insights from analogs suggest:

  • Potential Therapeutic Targets: Tetrahydroquinoline/isoquinoline derivatives with acetamide substituents frequently target neurotransmitter receptors (e.g., OX1R) or enzymes involved in lipid metabolism . The ethanesulfonyl group may confer selectivity for sulfonylurea receptors or kinases.
  • Optimization Opportunities : Introducing polar groups (e.g., pyridine or piperazine) at the 7-position, as seen in , could enhance solubility without compromising affinity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。